![molecular formula C13H17ClN2O B1399333 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone CAS No. 1316217-97-6](/img/structure/B1399333.png)
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, which include compounds like 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone, has been a subject of research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Drug Design and Development
Piperidine derivatives are integral in the design and development of new drugs due to their presence in many pharmaceutical classes and alkaloids . The structure of “1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone” suggests potential activity in central nervous system disorders, pain management, and other therapeutic areas where piperidine compounds are commonly used.
Synthesis of Biologically Active Molecules
The compound can be used as a building block in the synthesis of biologically active molecules. Its structural features allow for the introduction of additional functional groups that can lead to the creation of novel compounds with potential biological activities .
Pharmacological Research
Piperidine derivatives have been reported to exhibit a wide range of pharmacological activities. This compound could be investigated for its pharmacological properties, including its potential as an antibacterial, antifungal, or anticancer agent .
Material Science
The unique chemical structure of piperidine derivatives makes them suitable for material science applications. They can be used in the development of new materials with specific properties, such as enhanced durability or conductivity .
Chemical Biology
In chemical biology, this compound could be utilized to study biological processes and systems. It may serve as a probe or a modulator of biological pathways, helping to elucidate the functions of various biomolecules .
Analytical Chemistry
“1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone” can be used as a standard or reagent in analytical chemistry to develop new methods for the detection and quantification of similar compounds in complex mixtures .
Mechanism of Action
Target of Action
Similar compounds have been found to target various biological systems .
Mode of Action
It’s known that the interaction of a compound with its target can lead to changes in the biochemical processes within the cell .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound .
Result of Action
The action of similar compounds can lead to various cellular responses .
Future Directions
The future directions for research on 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone and similar compounds could involve the development of more efficient synthesis methods, further exploration of their mechanisms of action, and comprehensive safety and hazard assessments. These compounds could potentially play a significant role in the pharmaceutical industry .
properties
IUPAC Name |
1-[4-[(2-chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-6-3-11(4-7-16)8-12-2-5-15-13(14)9-12/h2,5,9,11H,3-4,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOANGECMGDLMPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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